molecular formula C12H6Cl2N2O4 B13731408 2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid CAS No. 212139-07-6

2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid

Cat. No.: B13731408
CAS No.: 212139-07-6
M. Wt: 313.09 g/mol
InChI Key: FPPMBOPVLHHSNL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a pyridine ring, along with two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-pyridinecarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

    Esters: Formed through esterification reactions.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.

    2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    2,4-Dichlorophenylacetic acid: Another compound with similar structural features, used in various chemical syntheses.

Uniqueness

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in different fields.

Properties

CAS No.

212139-07-6

Molecular Formula

C12H6Cl2N2O4

Molecular Weight

313.09 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C12H6Cl2N2O4/c13-6-1-2-7(9(14)5-6)10-11(16(19)20)8(12(17)18)3-4-15-10/h1-5H,(H,17,18)

InChI Key

FPPMBOPVLHHSNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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